molecular formula C10H8N2O2S B11725309 3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid

3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid

Cat. No.: B11725309
M. Wt: 220.25 g/mol
InChI Key: YVMCXFFETMPDNB-UHFFFAOYSA-N
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Description

3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid is a heterocyclic compound that contains both thiazole and pyrrole rings These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the Hantzsch thiazole synthesis, which uses α-halo ketones and thiourea to form the thiazole ring . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine . The final step involves coupling the thiazole and pyrrole rings through a condensation reaction with an appropriate aldehyde or ketone under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.

    Industry: Utilized in the development of agrochemicals and photographic sensitizers.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, the pyrrole ring can bind to DNA or proteins, affecting their function and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, are known for their antimicrobial and antiviral activities.

    Pyrrole Derivatives: Compounds such as indole and pyrrole-based drugs like indomethacin and tolmetin are used for their anti-inflammatory and analgesic properties.

Uniqueness

3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-enoic acid is unique due to the combination of both thiazole and pyrrole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

3-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]prop-2-enoic acid

InChI

InChI=1S/C10H8N2O2S/c13-9(14)4-3-8-2-1-6-12(8)10-11-5-7-15-10/h1-7H,(H,13,14)

InChI Key

YVMCXFFETMPDNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=CC(=O)O)C2=NC=CS2

Origin of Product

United States

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